Influenza NP (147-155)

描述

BenchChem offers high-quality Influenza NP (147-155) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza NP (147-155) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

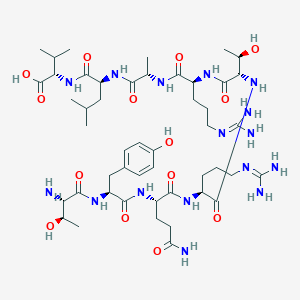

C48H82N16O14 |

|---|---|

分子量 |

1107.3 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C48H82N16O14/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChI 键 |

WOUNFMMWMQKJJQ-WNGIYMBZSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Influenza Nucleoprotein (NP) Epitope (147-155)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Within this protein lies the nonameric peptide sequence spanning amino acids 147-155, a critical target for the host cellular immune response. This peptide, with the sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV), is an immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2K^d^. Its conserved nature across various influenza A strains makes it a prime candidate for the development of universal influenza vaccines and immunotherapies. This technical guide provides a comprehensive overview of the Influenza NP (147-155) peptide, including its physicochemical properties, immunological significance, relevant experimental data, and detailed protocols for its study.

Physicochemical and Immunological Properties

The TYQRTRALV peptide is a well-characterized epitope recognized by CD8+ T-cells. While its binding affinity to H-2K^d^ is relatively low compared to other viral epitopes, it paradoxically elicits a dominant T-cell response.

| Property | Value | Reference |

| Amino Acid Sequence | Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV) | [1][2][3][4] |

| Molecular Weight | ~1107.29 g/mol | [3][4] |

| Molecular Formula | C48H82N16O14 | [3][4] |

| MHC Restriction | H-2K^d^ (murine) | |

| Immunological Role | Immunodominant CD8+ T-cell epitope |

Quantitative Immunological Data

The immunogenicity of the NP (147-155) peptide has been quantified through various assays, demonstrating its ability to elicit robust T-cell responses.

T-Cell Activation and Effector Function

| Assay | Experimental Detail | Result | Reference |

| IFN-γ ELISPOT | Splenocytes from mice immunized with recombinant NP were stimulated with NP (147-155) peptide. | 19 ± 1 to 35 ± 1 SFC/10^6 splenocytes | |

| In Vivo Cytotoxicity | Mice were immunized with NP (147-155) peptide and adjuvants, followed by a viral challenge. | Partial to significant protection against lethal influenza challenge, with survival rates up to 50%. | |

| Intracellular Cytokine Staining | CD8+ T-cells from influenza-infected mice were stimulated with NP (147-155) peptide. | A significant population of IFN-γ and TNF-α producing CD8+ T-cells was detected. |

Signaling Pathway

The recognition of the Influenza NP (147-155) peptide presented by an MHC class I molecule on the surface of an antigen-presenting cell (APC) or an infected cell by a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its effector functions.

Caption: TCR signaling upon NP (147-155) recognition.

Experimental Workflows

The Influenza NP (147-155) peptide is a valuable tool in influenza research and vaccine development. Below is a generalized workflow for evaluating a peptide-based vaccine candidate incorporating this epitope.

Caption: Peptide-based vaccine development workflow.

Experimental Protocols

In Vitro T-Cell Stimulation and Intracellular Cytokine Staining

This protocol describes the stimulation of splenocytes with the NP (147-155) peptide followed by intracellular staining for cytokines to identify antigen-specific T-cells by flow cytometry.[1]

Materials:

-

Single-cell suspension of splenocytes from immunized or infected mice.

-

Complete RPMI-1640 medium.

-

Influenza NP (147-155) peptide (TYQRTRALV).

-

Brefeldin A.

-

Fixation/Permeabilization buffers.

-

Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α.

-

Flow cytometer.

Procedure:

-

Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Add the NP (147-155) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

After approximately 2 hours of incubation, add Brefeldin A to each well to a final concentration of 10 µg/mL to inhibit cytokine secretion.

-

Continue incubation for another 4-16 hours.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers (CD3, CD8) according to the antibody manufacturer's protocol.

-

Fix and permeabilize the cells using a commercial kit or a formaldehyde/saponin-based buffer system.

-

Stain for intracellular cytokines (IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.

Chromium Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells pulsed with the NP (147-155) peptide.

Materials:

-

Effector cells: Splenocytes or purified CD8+ T-cells from immunized or infected mice.

-

Target cells: A suitable cell line that expresses H-2K^d^ (e.g., P815).

-

Influenza NP (147-155) peptide.

-

Sodium Chromate (Na2^51^CrO4).

-

96-well round-bottom plates.

-

Gamma counter.

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^7 cells/mL in complete medium.

-

Add 100 µCi of ^51^Cr and incubate for 1-2 hours at 37°C, mixing occasionally.

-

Wash the labeled target cells 3-4 times with a large volume of medium to remove excess ^51^Cr.

-

Resuspend the cells at 1 x 10^5 cells/mL.

-

-

Peptide Pulsing:

-

Incubate the labeled target cells with the NP (147-155) peptide (e.g., 1 µg/mL) for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Plate 100 µL of the peptide-pulsed target cells into a 96-well round-bottom plate (10,000 cells/well).

-

Prepare serial dilutions of the effector cells and add 100 µL to the wells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

-

Spontaneous Release Control: Add 100 µL of medium instead of effector cells to wells with target cells.

-

Maximum Release Control: Add 100 µL of 1% Triton X-100 to wells with target cells to lyse all cells.

-

-

Incubation and Data Collection:

-

Centrifuge the plate at a low speed to initiate cell contact and incubate for 4-6 hours at 37°C.

-

After incubation, centrifuge the plate again to pellet the cells.

-

Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.

-

-

Calculation:

-

Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion

The Influenza NP (147-155) peptide, TYQRTRALV, remains a cornerstone for research into cellular immunity against influenza A virus. Its high degree of conservation and immunodominance make it an invaluable tool for studying T-cell responses and a promising component for the rational design of next-generation, broadly protective influenza vaccines. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the power of T-cell immunity to combat influenza.

References

The Role of Influenza Nucleoprotein (147-155) Epitope in Eliciting Cellular Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the influenza A virus nucleoprotein (NP) derived peptide, NP(147-155). It details its function as a critical immunodominant epitope in the cellular immune response, its processing and presentation, and its application in the development of novel influenza vaccines. The information is curated for professionals engaged in immunology research and the development of next-generation influenza countermeasures.

Introduction: The NP(147-155) Epitope

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication.[1] Its conservation across various influenza subtypes makes it an attractive target for universal influenza vaccines aimed at inducing broad, cross-protective immunity.[2][3][4] Within the NP, the amino acid sequence spanning residues 147-155, TYQRTRALV , has been identified as a potent, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the BALB/c (H-2Kd) mouse model.[3][5][6][7] This epitope is a cornerstone for studying T-cell mediated immunity against influenza, as NP-specific CTL responses are crucial for viral clearance and recovery from infection.[8]

Antigen Processing and Presentation Pathway

The journey of the NP(147-155) epitope from a full-length viral protein to a surface-displayed ligand for T-cell recognition is a multi-step process within the infected cell. This process, known as MHC class I antigen presentation, is fundamental for the initiation of a CD8+ T-cell response.

-

Proteasomal Degradation: Following viral replication, newly synthesized NP proteins in the cytoplasm of an infected cell are targeted for degradation by the proteasome. This complex machinery cleaves the full-length protein into smaller peptide fragments, including precursors to the NP(147-155) epitope.

-

TAP Translocation: The generated peptides are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9] While the minimal NP(147-155) epitope itself is reported to be a poor substrate for TAP, longer precursor peptides containing the epitope are efficiently transported.[9]

-

Peptide Loading and MHC-I Assembly: Inside the ER, the peptides are loaded onto newly synthesized MHC class I molecules—specifically H-2Kd in BALB/c mice. This loading stabilizes the MHC-I molecule.

-

Surface Presentation: The stable peptide-MHC-I complex is then transported to the cell surface, where it is displayed for surveillance by circulating CD8+ T-cells.

T-Cell Recognition and Effector Function

Once the NP(147-155)-H-2Kd complex is presented on the surface of an infected cell, it can be recognized by a CD8+ T-cell clone expressing a specific T-cell receptor (TCR). This recognition is the primary activation signal.

-

Activation and Expansion: Successful TCR binding, along with co-stimulatory signals, triggers the activation and clonal expansion of the NP(147-155)-specific CD8+ T-cell population.

-

Effector Functions: These activated CTLs differentiate into effector cells that mediate antiviral activity through two main mechanisms:

-

Cytotoxicity: Direct killing of influenza-infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes.

-

Cytokine Production: Secretion of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which inhibit viral replication and recruit other immune cells.[10]

-

Quantitative Analysis of NP(147-155) Immunogenicity

The immune response to the NP(147-155) epitope has been quantified in numerous studies using various immunization strategies. The following tables summarize key findings from the literature.

Table 1: NP(147-155)-Specific T-Cell Responses by IFN-γ ELISpot Assay

| Immunization Agent | Dose | Mean IFN-γ Spot-Forming Cells (SFC) / 10⁶ Splenocytes | Reference |

|---|---|---|---|

| Recombinant NP Protein | 10 µg | <10 | [3] |

| Recombinant NP Protein | 30 µg | <10 | [3] |

| Recombinant NP Protein | 90 µg | ~40 | [3] |

| Recombinant Vaccinia Virus (RVJ1175NP) | 2x10⁷ PFU | ~55 | [3] |

| Viral Vectors (NP+M1) | N/A | >200 |[2] |

Table 2: In Vivo Cytotoxicity Against NP(147-155)-Pulsed Target Cells

| Immunization Agent | Dose | Pre-Challenge % Specific Lysis | Post-Challenge % Specific Lysis | Reference |

|---|---|---|---|---|

| PBS Control | N/A | 8% | N/A | [3] |

| Recombinant NP Protein | 10 µg | 10% | 93% | [3] |

| Recombinant NP Protein | 30 µg | 4.5% | 96% | [3] |

| Recombinant NP Protein | 90 µg | 30% | 96% | [3] |

| Recombinant Vaccinia Virus (RVJ1175NP) | 2x10⁷ PFU | 45% | 100% |[3] |

Table 3: NP(147-155)-Specific CD8+ T-Cells by Kd/NP147-155 Tetramer Staining

| Immunization Agent | Dose | Route | Tissue | % of Tetramer-Specific CD8+ T-Cells | Reference |

|---|---|---|---|---|---|

| rAd/Mock | N/A | Intranasal | Lungs | ~1% | [4] |

| rAd/NP | 1x10⁷ PFU | Intranasal | Lungs | ~4% | [4] |

| rAd/NP | 1x10⁸ PFU | Intranasal | Lungs | ~7% | [4] |

| rAd/NP | 1x10⁷ PFU | Sublingual | Lungs | ~1% | [4] |

| rAd/NP | 1x10⁸ PFU | Sublingual | Lungs | ~1% |[4] |

Detailed Experimental Protocols

Accurate assessment of the T-cell response to NP(147-155) requires standardized immunological assays. Below are methodologies derived from published studies.

Protocol 1: Ex Vivo IFN-γ ELISpot Assay This protocol is based on methodologies described in studies assessing NP-specific T-cell responses.[2][3][11]

-

Preparation of Splenocytes: Ten days after the final immunization, sacrifice mice and aseptically remove spleens. Prepare single-cell suspensions by mechanical disruption.

-

Cell Plating: Coat 96-well ELISpot plates with an anti-mouse IFN-γ capture antibody overnight at 4°C.[11] Wash the plates and block with complete medium. Plate 5 x 10⁵ splenocytes per well.

-

Peptide Stimulation: Add the NP(147-155) peptide (TYQRTRALV) to the wells at a final concentration of 1-5 µg/mL.[3][11] Use medium alone as a negative control and a mitogen (e.g., PMA/Ionomycin) as a positive control.

-

Incubation: Incubate plates for 18-24 hours at 37°C in a CO₂ incubator.[3][11]

-

Detection: Wash the plates to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Development: Wash plates and add streptavidin-alkaline phosphatase conjugate. After incubation and washing, add a substrate solution (e.g., BCIP/NBT) to develop the spots.

-

Analysis: Stop the reaction by washing with water. Air-dry the plates and count the spots using an automated ELISpot reader. Results are expressed as SFC per 10⁶ splenocytes.

Protocol 2: In Vivo Cytotoxicity Assay This protocol is adapted from studies measuring the lytic potential of effector CD8+ T-cells in immunized mice.[3]

-

Target Cell Preparation: Harvest splenocytes from naive, syngeneic (e.g., BALB/c) mice. Split the cells into two populations.

-

Peptide Pulsing and Labeling:

-

Target Population: Pulse with 5 µg/mL of NP(147-155) peptide and label with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

-

Control Population: Pulse with an irrelevant peptide or no peptide and label with a low concentration of the same dye (e.g., 0.5 µM CFSE).

-

-

Cell Transfer: Mix the two labeled populations at a 1:1 ratio. Inject a total of 1-2 x 10⁷ cells intravenously into immunized and control mice.

-

In Vivo Killing: Allow 12-18 hours for the in vivo cytotoxic T-cells to lyse the target cells.

-

Analysis: Sacrifice the recipient mice, harvest spleens, and prepare single-cell suspensions. Analyze the cells by flow cytometry, gating on the fluorescently labeled populations.

-

Calculation: The percentage of specific lysis is calculated using the formula: [1 - (Ratio in immunized / Ratio in control)] x 100, where Ratio = (% CFSElow / % CFSEhigh).

Conclusion: Implications for Universal Vaccine Design

The influenza NP(147-155) epitope serves as a powerful model for understanding the fundamentals of a protective, cell-mediated immune response to influenza A virus. Studies consistently demonstrate that vaccines capable of inducing a robust NP(147-155)-specific CD8+ T-cell response can provide significant cross-protection against different influenza subtypes.[3][4] Incorporating this and other conserved T-cell epitopes into novel vaccine platforms—such as DNA vaccines, viral vectors, and peptide-based formulations—is a leading strategy in the quest for a universal influenza vaccine.[1][8][12] This approach aims to supplement or replace strain-specific antibody responses with broad, durable cellular immunity, thereby reducing the severity of illness from both seasonal and pandemic influenza strains.

References

- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]

- 4. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]

- 5. Influenza NP 147-155 (H-2Kd) | 1 mg | EP12108_1 [peptides.de]

- 6. Biotin-Influenza A NP (147-155) (H-2Kd) | CRB1001751 [biosynth.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Enhanced protective immunity against H5N1 influenza virus challenge by vaccination with DNA expressing a chimeric hemagglutinin in combination with an MHC class I-restricted epitope of nucleoprotein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Murine Transporter Associated with Antigen Presentation (TAP) Preferences Influence Class I–restricted T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Vaccination with viral vectors expressing NP, M1 and chimeric hemagglutinin induces broad protection against influenza virus challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

role of nucleoprotein epitopes in influenza A virus

An In-depth Technical Guide on the Role of Nucleoprotein Epitopes in Influenza A Virus

Executive Summary

The continual antigenic drift and shift of Influenza A virus surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), necessitate the annual reformulation of seasonal vaccines and pose a persistent pandemic threat. This challenge has driven research towards identifying conserved viral antigens capable of inducing broad, cross-protective immunity. The viral nucleoprotein (NP) has emerged as a leading candidate for such "universal" vaccine strategies. NP is an internal structural protein, highly conserved across different influenza A subtypes, and is the most abundant viral protein in infected cells.[1] Crucially, NP is a major target for the host's cell-mediated immune response, particularly cytotoxic T lymphocytes (CTLs), which are vital for clearing virally infected cells.[2][3] This technical guide provides a comprehensive overview of the role of NP epitopes in the context of Influenza A virus infection and immunity. It details the structure and function of NP, summarizes key quantitative data on immunodominant T-cell epitopes, presents detailed experimental protocols for their analysis, and explores the implications for next-generation vaccine and therapeutic design for researchers, scientists, and drug development professionals.

Introduction to Influenza A Nucleoprotein (NP)

Influenza A virus infection remains a significant cause of respiratory illness and mortality worldwide.[2] Current vaccines primarily elicit neutralizing antibodies against the highly variable HA and NA proteins, offering strain-specific protection that can be rendered ineffective by antigenic changes.[3][4] This limitation underscores the need for vaccines that induce long-lasting, cross-strain protective immunity.[3] T-cell-based immunity, which targets more conserved internal viral proteins, is a promising approach to achieve this goal.[3][5]

The Influenza A virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for the viral life cycle.[1][6] It is a primary target of the host's cytotoxic T lymphocyte (CTL) response following infection, making it a focal point for the development of universal influenza vaccines.[5][7] Unlike surface antigens, the NP sequence is remarkably stable, with over 90% identity among different viral strains, offering the potential to elicit an immune response that recognizes a broad range of influenza viruses.[5][8]

NP Structure and Function

The NP protein is a major structural component of the viral ribonucleoprotein (RNP) complex, which is responsible for the transcription and replication of the viral RNA genome.[9][10] The 56 kDa monomeric NP consists of a head domain, a body domain, and a C-terminal tail loop.[9][11] These monomers oligomerize to encapsidate the viral RNA, forming a helical RNP structure.[9][11]

Key functions of the NP protein include:

-

RNA Binding and Encapsidation : NP binds to the viral RNA genome in a sequence-independent manner, protecting it from host cell nucleases.[6][9]

-

RNP Complex Formation : NP self-associates and interacts with the viral RNA polymerase subunits (PA, PB1, and PB2) to form the functional RNP complex.[9][12]

-

Nuclear Trafficking : NP contains nuclear localization signals (NLS) and nuclear export signals (NES) that mediate the transport of RNPs into and out of the host cell nucleus, a critical step for viral replication.[1]

-

Host Interaction : NP interacts with various host cellular proteins, acting as a key adapter molecule between the virus and the host cell.[9]

The high degree of conservation in NP is linked to these critical structural and functional roles, making it an attractive target for antiviral drugs and broadly protective vaccines.[13]

NP Epitopes and the Host Immune Response

While antibodies against the internal NP protein are induced after natural infection, they are generally non-neutralizing.[4][6] The primary protective role of NP-specific immunity is mediated by T-cells.

T-Cell Mediated Immunity

Upon infection, viral proteins within the host cell are processed and presented as short peptide epitopes by Major Histocompatibility Complex (MHC) molecules on the cell surface.[14]

-

CD8+ Cytotoxic T Lymphocytes (CTLs) recognize viral epitopes presented by MHC class I molecules. Activated CTLs are critical for killing infected cells, thereby controlling viral replication and clearing the infection.[2][15]

-

CD4+ Helper T-Cells recognize epitopes presented by MHC class II molecules on professional antigen-presenting cells. These cells support the development of both B-cell antibody responses and CD8+ T-cell responses.[16]

The T-cell response to conserved internal proteins like NP is associated with heterosubtypic immunity—protection against different influenza A subtypes.[4][5]

NP as a Major Target for T-Cells

Numerous studies in humans have established that NP is a major target of the immunodominant CD8+ T-cell response during influenza infection.[3][17][18] This immunodominance is likely due to the high abundance of NP in infected cells, leading to robust processing and presentation of its epitopes.[18] The majority of these immunodominant epitopes are clustered within the C-terminal two-thirds of the NP protein and are highly conserved across strains.[3][17]

Quantitative Analysis of NP Epitopes

The identification and characterization of specific NP epitopes are crucial for vaccine design. The following tables summarize key immunodominant epitopes identified in human populations.

Table 1: Characterized Human CD8+ T-Cell Epitopes in Influenza A NP

| Epitope Sequence | Position | HLA Restriction | Conservation (%) | Reference(s) |

|---|---|---|---|---|

| CTELKLSDY | 335-343 | HLA-A1 | >99 | [19] |

| FEVKQTKTDV | 469-478 | HLA-A1 | >99 | [19] |

| ELRSRYWA | 44-51 | HLA-A2 | >98 | [20] |

| ASNENMETM | 380-388 | HLA-B27 | >98 | [20] |

| SAAFEDLRVLSFIRGY | 335-350 | HLA-A02, A03, B18, B27, B37, B44 | >99 | [5] |

| LPRRSGAAGA | 219-228 | HLA-B1801 | Highly Conserved | [21] |

| TQVYSLIRPN | 140-150 | HLA-B1501 | Highly Conserved | [21] |

| KSYLIRATQ | 404-412 | HLA-B1501 | Highly Conserved | [21] |

| VLSFIRGTK | 342-350 | HLA-B3503 | Highly Conserved |[21] |

Table 2: Characterized Human CD4+ T-Cell Epitopes in Influenza A NP

| Epitope Sequence | Position | HLA Restriction | Conservation (%) | Reference(s) |

|---|---|---|---|---|

| GDVRAAMAF | 255-275 (within region) | Promiscuous | >99 | [5][19] |

| LVRKTRTVI | 260-273 (within region) | H-2k, H-2b | Highly Conserved | [22] |

| TIKRSYIDA | 270-283 (within region) | H-2s | Highly Conserved |[22] |

Table 3: Predicted MHC-I Binding Affinity of Select NP Peptides

| Peptide Sequence | Source Protein | Predicted HLA Allele | Predicted Binding Affinity (nM) | Reference(s) |

|---|---|---|---|---|

| LPRRSGAAG | NP | HLA-B51:01 | 1.8 | [23] |

| YDATTIKRS | NP | HLA-A68:01 | 3.5 | [23] |

| DVVNFVSMEF | PA | HLA-A02:01 | 14.5 | [14] |

| GILGFVFTL | M1 | HLA-A02:01 | 2.0 | [14] |

| LLMGSNLEA | NP | HLA-A02:01 | 13.0 | [14] |

| FQGRGVFEL | PB1 | HLA-A02:01 | 12.0 |[14] |

Binding affinity is often predicted using algorithms like NetMHC; values <500 nM are typically considered potential binders, with lower values indicating higher affinity.[14]

Host Cell Recognition of Influenza A Virus

The host innate immune system is the first line of defense against viral infection. Pattern Recognition Receptors (PRRs) detect viral components, such as viral RNA, and initiate signaling cascades that lead to the production of interferons and pro-inflammatory cytokines, establishing an antiviral state.[24][25] Key PRRs involved in influenza A recognition include Toll-like receptors (TLRs) in the endosome and RIG-I-like receptors (RLRs) in the cytoplasm.[24][26] This signaling is critical for activating the adaptive immune response, including NP-specific T-cells.

Experimental Protocols for NP Epitope Analysis

Analyzing T-cell responses to NP epitopes requires specialized immunological assays. Below are methodologies for two key experiments.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify, phenotype, and quantify antigen-specific T-cells by measuring cytokine production at the single-cell level.[27][28]

Methodology:

-

Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Antigen Stimulation : Culture 1-2 x 10^6 PBMCs in 96-well plates. Stimulate cells for 6-18 hours with:

-

Test Condition : A pool of synthetic overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire NP sequence, or specific known epitope peptides (final concentration ~1-2 µg/mL per peptide).

-

Negative Control : Medium only or a non-relevant peptide pool.

-

Positive Control : A mitogen like Staphylococcal enterotoxin B (SEB).

-

-

Inhibit Cytokine Secretion : For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate intracellularly.[28]

-

Cell Surface Staining : Harvest cells and stain with fluorochrome-conjugated antibodies against cell surface markers to identify T-cell populations (e.g., Anti-CD3, Anti-CD4, Anti-CD8) and a viability dye to exclude dead cells.

-

Fixation and Permeabilization : Fix the cells (e.g., with 2% paraformaldehyde) and then permeabilize the cell membranes using a detergent-based buffer (e.g., saponin).

-

Intracellular Staining : Stain cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α, Anti-IL-2).

-

Data Acquisition : Acquire data on a multicolor flow cytometer.

-

Data Analysis : Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Quantify the percentage of cells expressing specific cytokines in response to NP peptide stimulation compared to the negative control.[29]

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.

Methodology:

-

Plate Coating : Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.

-

Plate Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., sterile PBS containing 1% BSA) for 2 hours at room temperature.

-

Cell Plating and Stimulation : Wash the plate and add 2-3 x 10^5 PBMCs per well. Add stimuli as described for the ICS protocol (NP peptide pools, negative/positive controls).

-

Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator. During this time, secreted cytokines are captured by the antibody on the membrane in the immediate vicinity of the secreting cell.

-

Cell Removal : Lyse and wash away the cells.

-

Detection : Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 2 hours.

-

Enzyme Conjugation : Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.

-

Spot Development : Wash the plate and add a precipitating enzyme substrate (e.g., BCIP/NBT). Dark, distinct spots will form on the membrane, with each spot representing a single cytokine-producing cell.

-

Analysis : Stop the reaction by washing with water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million PBMCs.

Implications for Universal Vaccine and Drug Development

The high conservation and immunogenicity of NP epitopes make them a cornerstone of efforts to develop a universal influenza vaccine. The goal is to elicit a strong, cross-reactive T-cell response that can provide protection against diverse influenza A strains, including seasonal drift variants and novel pandemic strains.[2][6] Strategies include:

-

Epitope-based vaccines : Formulations containing a cocktail of conserved, immunodominant NP T-cell epitopes.[5]

-

Recombinant protein vaccines : Using the full-length NP protein as an antigen.[5]

-

Viral vectors : Using vectors like adenovirus to express the NP gene and induce potent T-cell responses.[7]

-

mRNA vaccines : Delivering the genetic code for NP to be expressed by host cells.[6]

Furthermore, because of its essential and conserved nature, the NP protein itself is an attractive target for antiviral drug development, with efforts focused on inhibiting its functions like RNA binding or oligomerization.[1][10]

Conclusion

The nucleoprotein of Influenza A virus is far more than a simple structural component. Its high degree of conservation across subtypes and its role as a primary target for the host's cytotoxic T-lymphocyte response position it as a critical asset in the quest for a universal influenza vaccine. By shifting the focus of the immune response from the rapidly evolving surface antigens to the stable internal NP, it is possible to develop next-generation immunotherapies capable of providing broad and durable protection against the persistent threat of influenza. A deep understanding of NP T-cell epitopes, facilitated by the robust experimental methods detailed herein, is fundamental for the continued progress of vaccine and antiviral drug development.

References

- 1. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Binding of radioiodinated influenza virus peptides to class I MHC molecules and to other cellular proteins as analyzed by gel filtration and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the influenza virus A H5N1 nucleoprotein: implications for RNA binding, oligomerization, and vaccine design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. sinobiological.com [sinobiological.com]

- 12. Anti-Influenza A NP Antibodies | Invitrogen [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Immunopeptidomic analysis of influenza A virus infected human tissues identifies internal proteins as a rich source of HLA ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Nucleoprotein in Immunity to Human Negative-Stranded RNA Viruses—Not Just Another Brick in the Viral Nucleocapsid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. ovid.com [ovid.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. A dominant Th epitope in influenza nucleoprotein. Analysis of the fine specificity and functional repertoire of T cells recognizing a single determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. viroclinics.com [viroclinics.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Conservation of the NP (147-155) Epitope: A Key to Universal Influenza Vaccine Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The influenza virus nucleoprotein (NP) represents a critical target for the development of broadly protective or "universal" influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), internal proteins like NP are significantly more conserved across different influenza A virus strains. This guide focuses on the immunodominant CD8+ T-cell epitope NP (147-155), detailing its remarkable conservation, the experimental protocols to assess this, and the immunological pathways it triggers. This epitope is a cornerstone in the quest for a vaccine that can provide long-lasting, cross-strain immunity.

The NP (147-155) Epitope: A Conserved Target for T-Cell Immunity

The NP (147-155) epitope, with the amino acid sequence TYQRTRALV , is a well-characterized, immunodominant epitope in the context of the H-2Kd MHC class I molecule in BALB/c mice.[1] Its high degree of conservation across various influenza A subtypes makes it an attractive target for universal vaccine strategies aimed at eliciting T-cell mediated immunity.[2] This cellular immune response, primarily driven by cytotoxic T-lymphocytes (CTLs), is crucial for clearing virus-infected cells, thereby reducing disease severity and viral spread.[3]

Quantitative Analysis of NP (147-155) Conservation

The conservation of the NP (147-155) epitope has been documented through extensive sequence alignment studies. While the entire nucleoprotein shows a high degree of homology across strains, the 147-155 region is particularly well-preserved.

| Influenza A Subtype | Representative Strain | NP (147-155) Sequence | Conservation |

| H1N1 | A/Puerto Rico/8/34 | TYQRTRALV | 100% |

| H3N2 | A/Jingke/30/95 | TYQRTRALV | 100% |

| H5N1 | Not Specified | TYQRTRALV | 100% |

| H9N2 | A/Hong Kong/1073/99 | TYQRTRALV | 100% |

This table summarizes data from multiple sources indicating the complete conservation of the NP (147-155) epitope across these major influenza A subtypes. The overall amino acid sequence identity of the full NP protein between strains like A/Jingke/30/95 (H3N2) and A/PR/8/34 (H1N1) has been reported to be as high as 92.6%.[4]

Experimental Protocols for Assessing Epitope-Specific Immunity

Evaluating the immunogenicity and cross-reactivity of the NP (147-155) epitope requires a suite of specialized immunological assays. The following are detailed methodologies for key experiments.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The IFN-γ ELISpot is a standard tool for measuring T-cell activation in response to the NP (147-155) peptide.

Principle: This assay captures IFN-γ secreted by activated T-cells onto a membrane coated with an anti-IFN-γ antibody. A second, enzyme-conjugated anti-IFN-γ antibody is then used to detect the captured cytokine, resulting in a visible spot for each IFN-γ-producing cell.

Detailed Protocol:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute.

-

Wash the plate three times with 150 µL/well of sterile PBS.

-

Coat the plate with 100 µL/well of anti-IFN-γ capture antibody at a concentration of 10 µg/mL in sterile PBS.

-

Incubate overnight at 4°C.

-

-

Cell Preparation and Stimulation:

-

The following day, wash the plate five times with sterile water to remove unbound antibody.

-

Block the membrane with 200 µL/well of complete RPMI medium (containing 10% FBS) for at least 2 hours at 37°C.

-

Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.

-

Resuspend the cells in complete RPMI medium.

-

Remove the blocking solution from the plate and add 100 µL of the NP (147-155) peptide solution (typically at 5 µg/mL) to the appropriate wells.

-

Add 100 µL of the cell suspension (containing 2 x 10^5 to 5 x 10^5 cells) to each well.

-

Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).

-

Add 100 µL/well of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate five times with PBST.

-

Add 100 µL/well of streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST, followed by three final washes with PBS.

-

Add 100 µL/well of a suitable substrate (e.g., BCIP/NBT for alkaline phosphatase) and incubate until distinct spots develop.

-

Stop the reaction by washing thoroughly with distilled water.

-

Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

-

In Vivo Cytotoxicity Assay

This assay directly measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.

Principle: A mixed population of target cells, some pulsed with the NP (147-155) peptide and labeled with a high concentration of a fluorescent dye, and a control population (unpulsed) labeled with a low concentration of the same dye, are injected into immunized and control mice. The specific lysis of the peptide-pulsed target cells is then quantified by flow cytometry.

Detailed Protocol:

-

Target Cell Preparation:

-

Harvest splenocytes from naive, syngeneic mice.

-

Divide the splenocytes into two populations.

-

Target Population: Pulse with the NP (147-155) peptide (1-10 µg/mL) for 1 hour at 37°C. Label with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

-

Control Population: Do not pulse with peptide. Label with a low concentration of the same fluorescent dye (e.g., 0.5 µM CFSE).

-

Wash both cell populations extensively to remove excess peptide and dye.

-

Mix the two populations at a 1:1 ratio.

-

-

Adoptive Transfer:

-

Inject approximately 10-20 x 10^6 total cells from the mixed population intravenously into both immunized and naive control mice.

-

-

Analysis:

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the cell populations by flow cytometry, gating on the fluorescently labeled cells.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where the ratio is (% CFSE^low cells / % CFSE^high cells).

-

MHC-I Tetramer Staining

MHC-I tetramers are fluorescently labeled complexes of four MHC class I molecules, each folded with the NP (147-155) peptide. These reagents allow for the direct visualization and quantification of epitope-specific CD8+ T-cells by flow cytometry.

Principle: The tetrameric structure provides a high avidity interaction with the T-cell receptor (TCR), enabling stable binding to and detection of T-cells with specificity for the NP (147-155) epitope.

Detailed Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension of splenocytes or PBMCs from immunized or infected mice.

-

Count the cells and resuspend them in FACS buffer (PBS with 1% FBS and 0.05% sodium azide).

-

-

Staining:

-

Aliquot approximately 1-2 x 10^6 cells per tube.

-

Add the fluorescently labeled H-2Kd/NP(147-155) tetramer to the cells at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the activated/memory CD8+ T-cell population.

-

Incubate for an additional 20-30 minutes on ice in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer, collecting a sufficient number of events to accurately quantify the tetramer-positive population.

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Gate on the CD8+ T-cell population.

-

Within the CD8+ gate, identify the population of cells that are positive for the MHC-I tetramer.

-

Visualizing the Molecular and Experimental Landscape

T-Cell Receptor Signaling Pathway

The recognition of the NP (147-155) peptide presented by an MHC class I molecule on an infected cell by a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation and the execution of its cytotoxic function.

T-Cell Receptor Signaling Cascade.

Experimental Workflow for Immunogenicity Assessment

A typical workflow for assessing the immunogenicity of a vaccine candidate targeting the NP (147-155) epitope involves several interconnected experimental stages.

Workflow for Assessing Vaccine Efficacy.

Conclusion

The NP (147-155) epitope stands out as a highly conserved and immunogenic target for the development of next-generation influenza vaccines. Its ability to elicit robust and cross-reactive CD8+ T-cell responses provides a strong rationale for its inclusion in universal vaccine formulations. The experimental protocols detailed in this guide offer a standardized framework for researchers to evaluate the efficacy of such vaccine candidates. By focusing on conserved internal antigens like the nucleoprotein and its key epitopes, the field moves closer to the ultimate goal of a universal influenza vaccine that can provide broad and durable protection against this ever-evolving pathogen.

References

- 1. rupress.org [rupress.org]

- 2. utcd.org.tr [utcd.org.tr]

- 3. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]

Influenza Nucleoprotein (NP) 147-155: A Key CD8 T-Cell Determinant for Universal Vaccine Strategies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The high variability of influenza virus surface glycoproteins poses a significant challenge for developing broadly protective, long-lasting vaccines. A promising alternative strategy involves targeting conserved internal viral proteins to elicit T-cell-mediated immunity. The influenza A nucleoprotein (NP) is a highly conserved internal protein and a major target for cytotoxic T lymphocytes (CTLs).[1][2] This guide focuses on the specific peptide sequence NP 147-155 (TYQRTRALV), a dominant CD8 T-cell determinant in the widely used BALB/c mouse model.[3] This epitope serves as a critical tool for understanding the mechanisms of cellular immunity against influenza and for the preclinical development of universal influenza vaccines. This document provides a comprehensive overview of the immunological role of NP 147-155, quantitative data on its immunogenicity, detailed experimental protocols for its study, and its implications for next-generation vaccine design.

The Role of NP(147-155) in Cellular Immunity

CD8 T-cell responses are essential for clearing influenza virus-infected cells, thereby limiting disease progression.[4] Unlike antibodies that target extracellular viruses, CD8 T-cells (or CTLs) recognize and eliminate host cells that are actively producing new viral particles. This process is initiated by the presentation of viral peptide fragments on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.

The NP(147-155) peptide is a key epitope in this process. Because the nucleoprotein is highly conserved across influenza A virus strains (over 90% identity), T-cells that recognize this epitope can offer cross-protection against different viral subtypes.[1]

Antigen Processing and Presentation Pathway

For the NP(147-155) epitope to be recognized by the immune system, it must be processed and presented by an infected cell. This occurs via the MHC class I pathway:

-

Viral Protein Synthesis: Following infection, the influenza virus hijacks the host cell's machinery to synthesize its own proteins, including the nucleoprotein (NP), in the cytoplasm.[5]

-

Proteasomal Degradation: The NP protein is degraded by the cell's proteasome into smaller peptide fragments.[6]

-

Peptide Transport: Peptides, including the NP(147-155) sequence, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6]

-

MHC Class I Loading: Inside the ER, the NP(147-155) peptide binds to the groove of a newly synthesized MHC class I molecule (specifically, the H-2Kᵈ molecule in BALB/c mice).[7][8]

-

Surface Expression: The stable peptide-MHC complex is then transported to the surface of the infected cell, where it can be surveyed by CD8 T-cells.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Long-Term Memory CD8+ T Cells for Recall of Viral Clearing Responses against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

Decoding the T-Cell Response: An In-depth Guide to the Immunogenicity of Influenza Nucleoprotein CTL Epitopes

For Researchers, Scientists, and Drug Development Professionals

The influenza virus nucleoprotein (NP) is a highly conserved internal antigen, making it a prime target for universal influenza vaccine strategies. A key component of the protective immune response to influenza is the activation of cytotoxic T lymphocytes (CTLs), which recognize and eliminate virus-infected cells. This technical guide delves into the core of this response, focusing on the immunogenicity of influenza NP-derived CTL epitopes. We will explore the key epitopes, their HLA restrictions, the methods to assess their immunogenicity, and the underlying signaling pathways that govern CTL activation.

Quantitative Landscape of NP CTL Epitope Immunogenicity

The immunogenicity of influenza NP CTL epitopes is a critical factor in determining their potential as vaccine candidates. A multitude of studies have characterized the T-cell responses to various NP epitopes across different HLA alleles. The following tables summarize key quantitative data from this research, providing a comparative overview of epitope-specific CTL responses.

| Epitope Sequence | Amino Acid Position | HLA Restriction | T-Cell Frequency (per 10^6 PBMCs) | Key Cytokine Response | Reference |

| CTELKLSDY | 44-52 | HLA-A1 | 310 | IFN-γ | [1][2] |

| GILGFVFTL | 58-66 (Matrix Protein 1) | HLA-A2 | 246 - 570 | IFN-γ | [1] |

| ILRGSVAHK | 265-273 | HLA-A3 | - | IFN-γ | [2] |

| ELRSRYWAI | 380-388 | HLA-B8 | Varies (lower in HLA-B27+) | IFN-γ | [1] |

| SR YWAIRTR | 383-391 | HLA-B27 | - | IFN-γ | [1] |

| LPFEKSTVM | 418-426 | HLA-B35 | High (Immunodominant) | IFN-γ | [3] |

| ASNENMETM | 366-374 (Murine) | H-2Db | Dominant post-infection | IFN-γ | [4] |

Table 1: Immunodominant Human and Murine Influenza NP CTL Epitopes and T-Cell Responses. T-cell frequencies are presented as ranges or representative values from ELISPOT assays as reported in the literature. The M1 protein epitope is included for comparison as a well-characterized immunodominant CTL epitope.

| Assay | Principle | Typical Readout | Advantages | Disadvantages |

| ELISPOT | Measures the frequency of cytokine-secreting cells at a single-cell level. | Spot Forming Units (SFU) per million cells. | Highly sensitive, quantitative, high-throughput. | Provides no information on the phenotype of the secreting cell. |

| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual cells using flow cytometry. | Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+). | Allows for multi-parameter analysis (phenotype and function), identifies polyfunctional T cells. | Less sensitive than ELISPOT, more complex protocol. |

| Tetramer/Penta-mer Staining | Directly visualizes and quantifies antigen-specific T cells using fluorescently labeled peptide-MHC complexes. | Percentage of tetramer-positive cells within the CD8+ T-cell population. | Direct enumeration of antigen-specific cells, independent of function. | Requires knowledge of the specific epitope and HLA restriction, reagents can be expensive. |

| Chromium Release Assay | Measures the ability of CTLs to lyse target cells loaded with a specific peptide. | Percentage of specific lysis. | Directly measures cytotoxic function. | Use of radioactive materials, less sensitive than cytokine-based assays. |

Table 2: Key Methodologies for Quantifying NP CTL Epitope Immunogenicity. This table provides a comparative overview of the most common experimental techniques used to assess the cellular immune response to influenza NP epitopes.

Experimental Protocols: A Closer Look

Detailed and standardized methodologies are crucial for the reproducible assessment of CTL immunogenicity. Below are detailed protocols for two of the most widely used assays in this field.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This protocol outlines the steps for quantifying the frequency of IFN-γ-producing cells in response to stimulation with influenza NP peptides.[5][6][7]

Materials:

-

96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody.

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects.

-

Influenza NP peptide epitopes of interest.

-

Complete RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin.

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control).

-

Biotinylated anti-IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).

-

BCIP/NBT or AEC substrate.

-

Automated ELISPOT reader and analysis software.

Procedure:

-

Plate Preparation: Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, wash three times with sterile water, and then coat with capture antibody overnight at 4°C. Wash the plates and block with RPMI containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2 x 10^5 PBMCs per well in complete RPMI medium.

-

Stimulation: Add the NP peptide epitopes to the respective wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., PHA) and a negative control (medium only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plates to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. Wash again and add Streptavidin-ALP or -HRP. Incubate for 1 hour.

-

Development: Wash the plates and add the substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.

-

Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol details the method for identifying and quantifying cytokine-producing T cells in response to NP peptide stimulation.[8][9][10][11]

Materials:

-

PBMCs.

-

Influenza NP peptide epitopes.

-

Complete RPMI-1640 medium.

-

Brefeldin A and Monensin (protein transport inhibitors).

-

Anti-CD28 and anti-CD49d antibodies (co-stimulatory).

-

Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Fixation/Permeabilization buffer.

-

Flow cytometer.

Procedure:

-

Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. Add the NP peptide (1-10 µg/mL) and co-stimulatory antibodies. Include positive (e.g., SEB or PMA/Ionomycin) and negative controls.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin to the cell suspension and incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the cells with fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of CD8+ T cells producing specific cytokines in response to the NP peptide.

Visualizing the Molecular Mechanisms

To understand the immunogenicity of NP CTL epitopes, it is essential to visualize the cellular and molecular events that lead to T-cell activation. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Caption: TCR Signaling Pathway for CTL Activation.

Caption: ELISPOT Assay Experimental Workflow.

Caption: Intracellular Cytokine Staining Workflow.

Conclusion

The immunogenicity of influenza nucleoprotein CTL epitopes represents a cornerstone of the cellular immune response to influenza infection and a critical area of research for the development of broadly protective, "universal" influenza vaccines. This guide has provided a comprehensive overview of the key quantitative data, detailed experimental protocols for assessing immunogenicity, and visual representations of the underlying molecular and cellular processes. By leveraging this knowledge, researchers and drug development professionals can better design and evaluate novel vaccine candidates that effectively harness the power of the T-cell response to combat influenza. The continued systematic characterization of NP CTL epitopes and the harmonization of immunological assays will be paramount to advancing the field and achieving the goal of a truly universal influenza vaccine.

References

- 1. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-Cell Tolerance for Variability in an HLA Class I-Presented Influenza A Virus Epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges | MDPI [mdpi.com]

- 6. Granzyme B ELISPOT assay to measure influenza-specific cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. viroclinics.com [viroclinics.com]

- 9. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]

- 11. anilocus.com [anilocus.com]

Structural Analysis of the Influenza NP (147-155) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the influenza A virus nucleoprotein (NP) peptide spanning residues 147-155 (TYQRTRALV). This peptide is a critical immunodominant cytotoxic T lymphocyte (CTL) epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd. Understanding the structural basis of its recognition is paramount for the rational design of novel influenza vaccines and immunotherapies.

Peptide and MHC Interaction: A Structural Overview

The crystal structure of the H-2Kd molecule in complex with the influenza NP (147-155) peptide has been determined at a resolution of 2.60 Å (PDB ID: 2FWO)[1][2]. This structure reveals the molecular details of how the peptide is presented to T-cell receptors, highlighting the key interactions that govern its binding affinity and specificity.

The TYQRTRALV peptide binds in an extended conformation within the peptide-binding groove of the H-2Kd molecule. The binding is characterized by a set of anchor residues on the peptide that fit into specific pockets within the MHC groove, as well as a network of hydrogen bonds and van der Waals interactions.

Quantitative Structural Data

The following tables summarize key quantitative data derived from the crystal structure of the H-2Kd-NP(147-155) complex.

| General Structural Parameters | Value | Reference |

| PDB ID | 2FWO | [2] |

| Resolution (Å) | 2.60 | [2] |

| R-Value Work | 0.218 | [2] |

| R-Value Free | 0.269 | [2] |

| Peptide Anchor Residues and H-2Kd Binding Pockets | Peptide Residue (Position) | H-2Kd Pocket | Key Interacting H-2Kd Residues | Reference |

| Primary Anchor | Tyrosine (P2) | B | Tyr7, Tyr9, Glu63, Tyr99, Tyr159, Trp167 | [1] |

| Secondary Anchor | Threonine (P5) | C | His9, Phe97, Tyr116 | [1] |

| C-terminal Anchor | Valine (P9) | F | Tyr7, Leu77, Tyr84, Thr143, Lys146, Trp147 | [1] |

| Key Hydrogen Bonds between NP (147-155) Peptide and H-2Kd | Peptide Atom | H-2Kd Atom | Distance (Å) | Reference |

| P1-Thr (N) | Tyr7 (OH), Tyr171 (OH) | Not specified | PDB analysis | |

| P2-Tyr (N) | Glu63 (OE1) | Not specified | PDB analysis | |

| P2-Tyr (O) | Tyr159 (OH) | Not specified | PDB analysis | |

| P9-Val (O) | Tyr84 (OH), Thr143 (OG1), Lys146 (NZ) | Not specified | PDB analysis |

Binding Affinity

Experimental Protocols

This section details the methodologies for key experiments relevant to the structural and functional analysis of the NP (147-155) peptide.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the synthesis of the TYQRTRALV peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (Val, Leu, Ala, Arg, Thr, Gln, Arg, Tyr, Thr).

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Refolding of H-2Kd-Peptide Complex for Crystallography

This protocol describes the in vitro refolding of the H-2Kd heavy chain, β2-microglobulin (β2m), and the synthetic NP (147-155) peptide.

Materials:

-

Purified, denatured H-2Kd heavy chain and β2m (typically expressed in E. coli as inclusion bodies)

-

Synthetic NP (147-155) peptide

-

Refolding buffer: 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione

-

Dialysis buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl

Procedure:

-

Solubilization of Inclusion Bodies: Solubilize the H-2Kd heavy chain and β2m inclusion bodies separately in a denaturing buffer (e.g., 6 M guanidine-HCl).

-

Refolding Reaction:

-

Prepare the refolding buffer and cool to 4°C.

-

Slowly add the denatured H-2Kd heavy chain and β2m to the refolding buffer with gentle stirring. A typical molar ratio is 1:1:10 (heavy chain:β2m:peptide).

-

Add the NP (147-155) peptide to the refolding mixture.

-

Incubate the refolding mixture at 4°C for 48-72 hours.

-

-

Concentration and Dialysis:

-

Concentrate the refolding mixture using a centrifugal filter device.

-

Dialyze the concentrated protein against the dialysis buffer to remove arginine and glutathione.

-

-

Purification: Purify the correctly folded pMHC complex using size-exclusion chromatography followed by anion-exchange chromatography.

-

Quality Control: Analyze the purified complex by SDS-PAGE to confirm the presence of both heavy and light chains and assess purity.

Peptide-MHC Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the NP (147-155) peptide to H-2Kd in a competitive format.

Materials:

-

Purified, soluble H-2Kd molecules

-

Fluorescently labeled high-affinity reference peptide for H-2Kd

-

Unlabeled NP (147-155) competitor peptide

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled NP (147-155) peptide in the assay buffer.

-

In each well of the 96-well plate, add a constant concentration of H-2Kd and the fluorescently labeled reference peptide.

-

Add the different concentrations of the competitor NP (147-155) peptide to the wells. Include controls with no competitor peptide (maximum polarization) and no H-2Kd (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent reference peptide.

-

Visualizations

Antigen Processing and Presentation Pathway for Influenza NP

The following diagram illustrates the classical MHC class I antigen presentation pathway for an endogenous viral protein like the influenza nucleoprotein.

Caption: MHC Class I pathway for influenza NP antigen presentation.

Experimental Workflow for Structural Analysis

The following diagram outlines the general workflow for the structural determination of a peptide-MHC complex.

Caption: Workflow for pMHC complex structural determination.

References

Preliminary Investigation of Influenza Nucleoprotein (NP) 147-155 as a Vaccine Candidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into the influenza virus nucleoprotein (NP) fragment 147-155 as a promising vaccine candidate. The NP(147-155) peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice (H-2d haplotype)[1]. Its high degree of conservation across different influenza A virus strains makes it an attractive target for a universal influenza vaccine strategy, aiming to induce cross-protective immunity[1][2][3]. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of experimental workflows and signaling pathways.

Data Presentation

The following tables summarize quantitative data from various studies investigating the immunogenicity and protective efficacy of NP(147-155)-based vaccine candidates.

Table 1: Immunogenicity of NP(147-155) Delivered by Different Vaccine Platforms

| Vaccine Platform | Adjuvant/Co-expression | Animal Model | NP(147-155)-Specific T-Cell Response (SFC/10^6 splenocytes) | Reference |

| Plasmid DNA encoding NP | - | BALB/c mice | Not explicitly quantified, but induced a vigorous CTL response | [4] |

| Plasmid DNA encoding NP | B7-2 | BALB/c mice | Significantly increased CTL response compared to NP alone | [5] |

| Plasmid DNA encoding NP | GM-CSF and/or IL-12 | BALB/c mice | Restored near native NP-specific CTL responses | [5] |

| Recombinant Vaccinia Virus (rVV) encoding NP | - | BALB/c mice | 61.3 ± 30 | [6][7] |

| pSCA-NP DNA prime - rVV-NP boost | - | BALB/c mice | 306 ± 86.8 | [6][7] |

| Recombinant Adenovirus (rAd) encoding NP (intranasal) | - | BALB/c mice | Stronger CD8 T-cell responses compared to sublingual immunization | [3] |

| Self-amplifying mRNA (SAM) encoding NP | - | BALB/c mice | Induced high frequency of CD107a+ NP-specific CD8 T cells | [8] |

| Recombinant NP protein (90 µg) | - | BALB/c mice | 19 ± 1 | [1] |

| Recombinant Vaccinia Virus (Tiantan) encoding NP | - | BALB/c mice | 35 ± 1 | [1] |

| Codon-reprogrammed live attenuated influenza virus (10^4 ffu) | - | BALB/c mice | Significantly higher numbers of IFNγ-secreting cells than mock-vaccinated | [9] |

SFC: Spot-Forming Cells in an IFN-γ ELISPOT assay.

Table 2: Protective Efficacy of NP(147-155)-Based Vaccines Against Influenza Challenge

| Vaccine Platform | Challenge Virus | Survival Rate (%) | Key Findings | Reference |

| Plasmid DNA encoding wild-type NP | Lethal cross-strain influenza virus | Not specified, but conferred protection | Protection mediated by cell-mediated immunity | [4] |

| Plasmid DNA encoding HA and NP(147-155) | H5N1 influenza virus | Not specified | Reduced lung inflammation and viral titers compared to HA DNA alone | [10] |

| NP(147-155) peptide with gp96 adjuvant | H1N1 PR8 | 50 | Provided partial protection | [2] |

| NP(147-155) peptide with CpG + alum adjuvant | Not specified | Not specified | Induced stronger CTL responses than CpG alone | [2] |

| pSCA-NP DNA prime - rVV-NP boost | 1.7 LD50 of PR8 | 100 | Higher protection than PB1-based vaccines | [6] |

| Recombinant Adenovirus (rAd) encoding NP (single intranasal dose) | Homologous and heterologous influenza viruses | Not specified, but provided potent protection | More effective than sublingual immunization | [3] |

| Codon-reprogrammed live attenuated influenza virus (10^2 ffu) | Lethal homologous and heterologous H1N1 and H3N2 | 100 | Provided complete cross-protection | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols for key experiments cited in the investigation of NP(147-155) as a vaccine candidate.

Peptide Synthesis and Purification

The NP(147-155) peptide (TYQRTRALV) is typically synthesized using standard solid-phase peptide synthesis (SPPS) chemistry. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry and analytical HPLC.

DNA Vaccine Construction and Preparation

The gene encoding the influenza nucleoprotein is cloned into a suitable expression vector (e.g., pSCA). For chimeric constructs, the sequence for the NP(147-155) epitope can be inserted into another protein's gene, such as hemagglutinin (HA)[10]. Plasmids are then transformed into competent E. coli for large-scale production. The plasmid DNA is purified using commercially available kits to ensure it is endotoxin-free and suitable for in vivo use.

Immunization of Animal Models

BALB/c mice are commonly used for studying the NP(147-155) epitope due to their H-2d haplotype[1].

-

DNA Vaccination: Mice are typically immunized intramuscularly (i.m.) with plasmid DNA[4][5][11]. A common regimen involves multiple injections at specified intervals.

-

Peptide Vaccination: The NP(147-155) peptide is often emulsified with an adjuvant (e.g., CpG, alum, gp96) and administered subcutaneously or intraperitoneally[2].

-

Viral Vector Vaccination: Recombinant adenoviruses or vaccinia viruses are administered, often intranasally (i.n.) or i.m[3][7].

-

Prime-Boost Regimens: A combination of different vaccine platforms can be used, such as a DNA prime followed by a viral vector boost, to enhance the immune response[6][7].

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.

-

Plate Coating: 96-well ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions (splenocytes) are prepared. Red blood cells are lysed using a suitable buffer.

-

Cell Stimulation: Splenocytes are added to the coated wells and stimulated with the NP(147-155) peptide (typically at a concentration of 2-5 µg/ml)[1][6][7][9]. Control wells include cells with no peptide (negative control) and cells stimulated with a mitogen like PMA/Ionomycin (positive control).

-

Incubation: Plates are incubated for 20-30 hours at 37°C in a CO2 incubator[6][7][9].

-

Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.

-

Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. Results are expressed as spot-forming cells (SFC) per million splenocytes.

In Vivo Cytotoxicity Assay